molecular formula C18H25N3O2S B12881344 N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide CAS No. 651307-24-3

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12881344
CAS No.: 651307-24-3
M. Wt: 347.5 g/mol
InChI Key: QUYIUPJUJHTYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system substituted with a sulfonamide group, an aminoethyl group, and a cyclopentylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Aminoethyl Substitution: The aminoethyl group is introduced through nucleophilic substitution reactions, often using ethylenediamine.

    Cyclopentylethyl Substitution: The cyclopentylethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-(2-cyclohexylethyl)isoquinoline-5-sulfonamide
  • N-(2-Aminoethyl)-N-(2-cyclopropylethyl)isoquinoline-5-sulfonamide
  • N-(2-Aminoethyl)-N-(2-cyclobutylethyl)isoquinoline-5-sulfonamide

Uniqueness

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylethyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

651307-24-3

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2

InChI Key

QUYIUPJUJHTYNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.